(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives has been a subject of study in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
The compound's molecular interaction and pharmacophore models have been studied, particularly in relation to cannabinoid receptors. An example includes the study on the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, using molecular orbital methods and pharmacophore modeling (Shim et al., 2002).
Anticancer and Antituberculosis Studies
Compounds structurally similar to (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone have been investigated for their potential anticancer and antituberculosis properties. For example, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone have exhibited significant activity in vitro against human breast cancer cell lines and tuberculosis bacteria (Mallikarjuna et al., 2014).
Synthesis and Characterization in Metal Complexes
Studies have been conducted on synthesizing novel metal complexes with similar compounds, exploring their structural and spectral characteristics. An example includes the synthesis and characterization of Ni(II) and Cu(II) complexes derived from novel phenolic Mannich bases, which are structurally related to this compound (Büyükkıdan & Özer, 2013).
Antioxidant Potency
Compounds with similar structures have been synthesized and evaluated for their antioxidant potency. For instance, the synthesis and antioxidant potency of 3,5-dimethyl-2,6-bis(2,4-dichlorophenyl) piperidin-4-one were studied, showing potential as antioxidants (Dineshkumar & Parthiban, 2022).
Antimicrobial and Anti-Proliferative Activities
There has been research on compounds similar to this compound that exhibit antimicrobial and anti-proliferative activities. For example, a study on 1,3,4-Oxadiazole N-Mannich bases revealed significant activities against pathogenic bacteria and cancer cell lines (Al-Wahaibi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to show affinity to alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Biochemical Pathways
Alpha1-adrenergic receptors, which similar compounds target, are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic profiles .
Result of Action
Similar compounds have been found to have potential therapeutic applications in various neurological conditions .
Action Environment
The environment can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
The compound (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has been found to interact with α receptors . These interactions suggest that the compound may have α receptor blocking activity .
Cellular Effects
It is known that similar compounds have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Mechanism
It is known that similar compounds have shown affinity for α1-adrenergic receptors .
Temporal Effects in Laboratory Settings
Similar compounds have been studied in laboratory settings, where they were incubated at 37°C for 10 minutes .
Metabolic Pathways
Similar compounds have been found to interact with various enzymes .
Properties
IUPAC Name |
[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15-7-6-8-16(2)20(15)23-9-11-24(12-10-23)22(25)17-13-18(26-3)21(28-5)19(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXWONZJQBOHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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